Cas no 22526-46-1 ((S)-3-Methyl-2-butanamine)
(S)-3-Methyl-2-butanamine Chemical and Physical Properties
Names and Identifiers
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- (S)-(+)-3-Methyl-2-butylamine
- (S)-(+)-2-Amino-3-methylbutane
- (S)-4-methyl-3-pentylamine
- (R)-(-)-2-amino-3-methylbutane
- (R)-(-)-3-methyl-2-butylamine
- (R)-(-)-3-methylbutan-2-amine
- (R)-1,2-dimethylpropylamine
- (R)-2-amino-3-methylbutane
- 03198_FLUKA
- 5-Azacytidine
- 91936_FLUKA
- AC1OE5NW
- AC1Q1NQN
- AG-E-64302
- CTK3J0324
- R-(-)-3-methyl-2-butylamine
- 3-Methyl-2-butylamine, (2S)-
- 2-Butanamine, 3-methyl-, (2S)-
- (s)-2-amino-3-methylbutane
- JOZZAIIGWFLONA-YFKPBYRVSA-N
- (S)-(+)-2-Amino-3-methylbutane, >=98.0% (GC)
- (s)-(+)-3-methyl-2-butyl-amine
- (S)-1,2-dimethylpropylamine
- A12293
- (S)-3-methyl-2-butylamine
- J60.644H
- (2S)-3-methyl-2-butanamine
- 22526-46-1
- (S)-(+)-2-Amino-3-methylbutane, 98+%, ee 99%
- J-014752
- MFCD01075732
- 1,2-Dimethylpropylamine, (S)-
- (S)-3-methylbutan-2-amine
- AKOS015841166
- (S)-(+)-2-Amino-3-methylbutane, ChiPros(R), produced by BASF
- (S)-3-Methylbutane-2-amine
- EN300-89230
- (2S)-3-methylbutan-2-amine
- Q27256184
- Propylamine, 1,2-dimethyl-, (S)-
- UNII-32QJA2ZJ2A
- (1S)-1,2-Dimethylpropylamine
- 32QJA2ZJ2A
- DTXSID80426446
- (S)-3-Methyl-2-butanamine
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- MDL: MFCD01075732
- Inchi: 1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
- InChI Key: JOZZAIIGWFLONA-YFKPBYRVSA-N
- SMILES: N[C@@H](C)C(C)C
- BRN: 1718797
Computed Properties
- Exact Mass: 87.10489
- Monoisotopic Mass: 87.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 32.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
Experimental Properties
- Density: 0.746
- Boiling Point: 85-87°C
- Flash Point: <21°C
- Refractive Index: 1.405
- PSA: 26.02
- LogP: 1.68990
- Sensitiveness: Air Sensitive
- Specific Rotation: 5.3 º (neat)
(S)-3-Methyl-2-butanamine Security Information
- Hazardous Material transportation number:UN 2733
- WGK Germany:3
- Hazard Category Code: R11;R20/21/22;R35
- Safety Instruction: S26;S36/37/39;S45
- FLUKA BRAND F CODES:10-34
- RTECS:UI1100000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Risk Phrases:R11;R20/21/22;R35
- Safety Term:S26;S36/37/39;S45
- Packing Group:II
(S)-3-Methyl-2-butanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329355-25g |
(2S)-3-methylbutan-2-amine |
22526-46-1 | 95%+ | 25g |
$1380 | 2021-08-18 | |
| TRC | M332838-0.1g |
(S)-3-Methyl-2-butanamine |
22526-46-1 | 0.1g |
60.00 | 2021-07-28 | ||
| TRC | M332838-0.5g |
(S)-3-Methyl-2-butanamine |
22526-46-1 | 0.5g |
265.00 | 2021-07-28 | ||
| TRC | M332838-1g |
(S)-3-Methyl-2-butanamine |
22526-46-1 | 1g |
$ 235.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S30720-5g |
(2S)-3-methylbutan-2-amine |
22526-46-1 | 5g |
¥5188.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S30720-1g |
(2S)-3-methylbutan-2-amine |
22526-46-1 | 1g |
¥1288.0 | 2021-09-07 | ||
| Chemenu | CM329355-25g |
(2S)-3-methylbutan-2-amine |
22526-46-1 | 95%+ | 25g |
$1380 | 2022-06-11 | |
| TRC | M332838-2.5g |
(S)-3-Methyl-2-butanamine |
22526-46-1 | 2.5g |
$592.00 | 2023-05-17 | ||
| TRC | M332838-5g |
(S)-3-Methyl-2-butanamine |
22526-46-1 | 5g |
$1126.00 | 2023-05-17 | ||
| A2B Chem LLC | AB55907-250mg |
(S)-(+)-2-Amino-3-methylbutane |
22526-46-1 | 96% | 250mg |
$226.00 | 2024-04-20 |
(S)-3-Methyl-2-butanamine Suppliers
(S)-3-Methyl-2-butanamine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (S)-3-Methyl-2-butanamine
Chemical Profile of (S)-3-Methyl-2-butanamine (CAS No. 22526-46-1)
(S)-3-Methyl-2-butanamine, identified by its CAS number 22526-46-1, is a chiral amine compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, belonging to the class of secondary amines, exhibits a unique stereochemical configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The enantiomeric purity and structural integrity of this compound are critical factors that influence its applicability in drug development and industrial processes.
The< strong> stereochemistry of (S)-3-Methyl-2-butanamine is defined by its (S)-configuration at the chiral center, which is typically determined using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This specific arrangement of atoms imparts distinct chemical properties to the molecule, making it an attractive candidate for applications in asymmetric synthesis and catalysis. The compound's ability to act as a building block in the construction of more complex molecules has been extensively studied, particularly in the context of developing novel therapeutic agents.
In recent years, there has been a surge in research focused on the pharmacological potential of chiral amines like (S)-3-Methyl-2-butanamine. These compounds are often integral to the structure of drugs that target various biological pathways, including neurotransmitter systems and metabolic pathways. For instance, studies have demonstrated that derivatives of this compound exhibit properties that make them promising candidates for treating neurological disorders and inflammatory conditions. The precise stereochemical control over the synthesis of these derivatives is essential to ensure their efficacy and minimize potential side effects.
The< strong> synthetic methodologies employed in the preparation of (S)-3-Methyl-2-butanamine have evolved significantly, reflecting advancements in organic chemistry and process chemistry. Modern synthetic routes often utilize enzymatic resolutions or chiral auxiliary-assisted strategies to achieve high enantiomeric purity. These methods not only enhance the yield and efficiency of production but also contribute to more sustainable chemical processes by reducing waste and minimizing environmental impact. The development of green chemistry principles has further driven innovation in the synthesis of this compound, ensuring that it meets both industrial and regulatory standards.
One of the most compelling aspects of (S)-3-Methyl-2-butanamine is its role as an intermediate in the production of fine chemicals and pharmaceuticals. Its structural features allow it to serve as a precursor for more complex molecules, enabling chemists to design and synthesize novel compounds with tailored biological activities. This versatility has made it a staple in research laboratories and pharmaceutical companies alike, where it is used to develop new drugs targeting a wide range of diseases.
The< strong> analytical characterization of (S)-3-Methyl-2-butanamine is another critical area of study. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and other advanced analytical techniques are employed to confirm the identity, purity, and stereochemical configuration of the compound. These analyses are crucial for ensuring that the material meets the stringent requirements for use in pharmaceutical applications. Additionally, stability studies under various conditions are conducted to assess the compound's shelf life and storage requirements, which are essential for industrial-scale production and commercialization.
In conclusion, (S)-3-Methyl-2-butanamine (CAS No. 22526-46-1) represents a significant advancement in chiral chemistry and pharmaceutical development. Its unique stereochemical properties, coupled with its role as a versatile intermediate, make it an indispensable tool for researchers and industry professionals. As our understanding of molecular structure-function relationships continues to grow, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine and biotechnology.
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